molecular formula C9H27O3PSi3 B155532 Tris(trimethylsilyl) phosphite CAS No. 1795-31-9

Tris(trimethylsilyl) phosphite

Cat. No.: B155532
CAS No.: 1795-31-9
M. Wt: 298.54 g/mol
InChI Key: VMZOBROUFBEGAR-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl) phosphite is an organophosphorus compound with the molecular formula C9H27O3PSi3. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis and as an additive in various industrial applications .

Mechanism of Action

Target of Action

Tris(trimethylsilyl) phosphite (TMSPi) is primarily used as an electrolyte additive in high-voltage lithium-ion batteries . Its primary targets are the components of these batteries, particularly the cathode electrolyte interphase (CEI) .

Mode of Action

TMSPi interacts with its targets by forming a compact CEI through oxidative decomposition . This interaction enhances both the discharge capacity and the cycling stability of the cells . Tmspi also reacts with lipf6 at room temperature, which can lead to its consumption over time .

Biochemical Pathways

The primary biochemical pathway affected by TMSPi is the formation of the CEI in lithium-ion batteries . The compound contributes to the formation of a compact CEI, which enhances the performance of the battery . The spontaneous reaction of tmspi with lipf6 can lead to the deterioration of the lithium-ion cells’ cycling stability .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of TMSPi, we can consider its behavior in the battery system. TMSPi is readily oxidized, more so than an electrolyte solvent, and is more difficult to reduce . Its reactivity with HF is also high .

Result of Action

The primary result of TMSPi’s action is the enhancement of the electrochemical performance of high-voltage lithium-ion batteries . This is achieved through the formation of a compact CEI, which improves the discharge capacity and cycling stability of the cells . The spontaneous reaction of tmspi with lipf6 can lead to its consumption and a decrease in the cycling stability of the lithium-ion cells .

Action Environment

The action of TMSPi is influenced by environmental factors such as temperature and the presence of other compounds. For instance, TMSPi reacts with LiPF6 at room temperature . Additionally, TMSPi is sensitive to air and moisture, reacting rapidly with these elements . Therefore, it is typically handled using air-free techniques .

Biochemical Analysis

Biochemical Properties

Tris(trimethylsilyl) phosphite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of bis(trimethylsilyl)phosphonate esters by the Arbuzov reaction with halogen-containing compounds .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms a protective surface film at the electrode/electrolyte interfaces, which improves the electrochemical performance of the cells .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed that it contributes to the stability of lithium-ion batteries .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) phosphite can be synthesized through the reaction of trimethylsilyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{P(O[Si(CH}_3\text{)_3])}_3 + 3 \text{HCl} ]

Another method involves the reaction of trimethylsilyl chloride with white phosphorus and sodium-potassium alloy .

Industrial Production Methods: In industrial settings, this compound is produced by reacting an alkali metal silicon alkoxide with phosphorus halide in an alkane or ether solvent. The reaction mixture is vigorously stirred, and the resulting inorganic salt is filtered out. The solution is then subjected to reduced pressure distillation to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tris(trimethylsilyl) phosphate
  • Tris(trimethylsilyl) borate
  • Tris(trimethylsilyl) phosphine

Comparison:

Tris(trimethylsilyl) phosphite stands out due to its unique reactivity with HF and its role in enhancing the performance of lithium-ion batteries .

Properties

IUPAC Name

tris(trimethylsilyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZOBROUFBEGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170820
Record name Silanol, trimethyl-, phosphite (3:1)
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Molecular Weight

298.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-31-9
Record name Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite
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Record name Silanol, trimethyl-, phosphite (3:1)
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Record name Silanol, trimethyl-, phosphite (3:1)
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Record name tris(trimethylsilyl) phosphite
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Synthesis routes and methods

Procedure details

Triethylamine (40.4 g, 40.4 mmol) was added dropwise to a mechanically stirred solution of phosphorous acid (16.5 g, 201 mmol) and chlorotrimethylsilane (44 g, 405 mmol) in diethyl ether (1200 cm3). Immediately, a white precipitate of triethlyamine hydrochloride formed. After the addition was complete (2 h) the mixture was stirred for a further 2 hours. The insoluble salt was removed by filtration and the filtrate concentrated to about 200 cm3. The small quantity of additional precipitate formed during this process was subsequently filtered off and the filtrate evaporated to give a cloudy liquid. The product was purified by distillation under reduced pressure, the fraction boiling in the range 45-50° C. at 0.1 mbar being collected. The bis(trimethylsilyl) phosphite was isolated as a colourless oil (35 g, 77%). 31P NMR: δ−12.8. Chlorotrimethylsilane (20 g, 185 mmol) was added dropwise to a stirred solution of bis(trimethylsilyl)phosphite (30 g, 132 mmol) and N,N-diethyltrimethylsilylamine (20 g, 137 mmol) and the mixture stirred at room temperature for 1 h. The solid formed was removed by filtration and the filtrate distilled in vacuo. A colourless fraction boiling at 77-80° C. at 0.1 mbar was collected (30 g, 75%). 31P NMR: δ+116.3.
Quantity
20 g
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)phosphite
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris(trimethylsilyl) phosphite interact with carbonyl compounds?

A1: this compound readily reacts with aldehydes, ketones, and α,β-unsaturated aldehydes at room temperature to form 1,2-adducts. [] This reaction proceeds through a nucleophilic addition mechanism, where the phosphorus atom in TMSPi attacks the electrophilic carbonyl carbon.

Q2: What is the significance of the reaction between this compound and carbonyl compounds?

A2: This reaction provides a convenient route to synthesize silylated phosphonates, which can be easily hydrolyzed to the corresponding phosphonic acids. [] Phosphonic acids and their derivatives are valuable compounds with applications in various fields, including medicinal chemistry and materials science.

Q3: How does this compound contribute to improved performance in lithium-ion batteries?

A3: TMSPi acts as an electrolyte additive, forming a protective layer on both the anode and cathode surfaces. [] This layer, often referred to as the solid electrolyte interphase (SEI), enhances interfacial stability, reduces parasitic reactions, and improves the overall performance and lifespan of the battery. [, ]

Q4: How does this compound affect the electrochemical properties of lithium-ion batteries at elevated temperatures?

A4: Studies have shown that TMSPi can effectively stabilize the SEI of graphite anodes at elevated temperatures, like 60°C. [] This stabilization leads to improved cycle stability and reduced resistance at the electrode/electrolyte interface, even at higher temperatures.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H27O3PSi3, and its molecular weight is 298.60 g/mol. []

Q6: What spectroscopic data is available for characterizing this compound?

A6: While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR spectroscopy (1H, 13C, and 31P NMR) and IR spectroscopy are commonly used to characterize this compound. [, ] These techniques provide information about the compound's structure, bonding, and functional groups.

Q7: How does the presence of this compound impact the performance of lithium-ion batteries with high-voltage cathodes?

A7: Research suggests that TMSPi can significantly enhance the electrochemical performance of LiNi0.5Mn1.5O4/MCMB (graphitic mesocarbon microbeads) batteries, operating at high voltages (5 V-class). [] The additive contributes to improved capacity retention, rate capability, and cycling stability, even at elevated temperatures.

Q8: Can this compound be used in electrolytes containing LiPF6?

A8: While initially beneficial, TMSPi can react with LiPF6 over time, even at room temperature. [] This reaction consumes TMSPi and alters the composition of the protective film on the cathode, potentially diminishing its long-term effectiveness as an additive in LiPF6-containing electrolytes.

Q9: Have computational methods been used to study the behavior of this compound in lithium-ion batteries?

A11: Yes, computational methods, such as Density Functional Theory (DFT), have been used to investigate the interactions of TMSPi and its decomposition products within the battery electrolyte. [] These simulations provide insights into the mechanisms of SEI formation and the role of TMSPi in improving battery performance.

Q10: How does modifying the structure of this compound affect its activity as an electrolyte additive?

A12: Replacing the trimethylsilyl groups in TMSPi with ethyl groups, as in triethyl phosphite (TEPi), can significantly alter its behavior as an electrolyte additive. [] TEPi does not form a protective film on the positive electrode, leading to inferior electrochemical performance compared to TMSPi. This highlights the importance of the trimethylsilyl groups for the desired activity.

Q11: How does the stability of this compound affect its practical application as an electrolyte additive?

A13: The reactivity of TMSPi with LiPF6, a common lithium salt used in electrolytes, raises concerns about its long-term stability. [] This reaction can lead to the depletion of TMSPi and the formation of byproducts, potentially impacting the overall performance of the battery over extended cycling.

Q12: Are there any strategies to improve the stability of this compound in battery electrolytes?

A12: Research suggests that using alternative lithium salts or exploring electrolyte formulations with reduced LiPF6 concentration could be potential strategies to mitigate the reactivity of TMSPi and enhance its long-term stability.

Q13: Are there any specific safety concerns or regulations regarding the handling and use of this compound?

A15: TMSPi is extremely hygroscopic and should be handled with care in a well-ventilated area. [] It is crucial to consult the material safety data sheet (MSDS) for specific handling, storage, and disposal guidelines to ensure compliance with safety regulations.

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